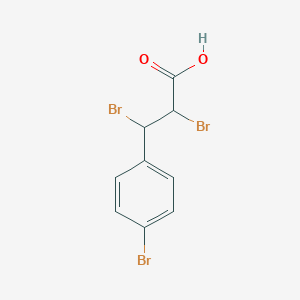

2,3-Dibromo-2-(4-bromophenyl)propionic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,3-dibromo-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O2/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCBYPXRLBSCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454848 | |

| Record name | 2,3-DIBROMO-2-(4-BROMOPHENYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112595-55-8 | |

| Record name | 2,3-DIBROMO-2-(4-BROMOPHENYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physical and chemical properties of 2,3-Dibromo-2-(4-bromophenyl)propionic acid"

An In-Depth Technical Guide to 2,3-Dibromo-2-(4-bromophenyl)propionic Acid

Introduction: A Versatile Tribrominated Synthetic Building Block

This compound is a highly functionalized organic compound of significant interest to researchers in synthetic chemistry and drug development. Characterized by a propionic acid backbone with bromine atoms at the C2 and C3 positions and a 4-bromophenyl group also at the C2 position, this molecule offers multiple reactive sites. The presence of vicinal dibromides, a carboxylic acid, and an aryl bromide moiety makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a robust synthesis protocol, and an exploration of its reactivity and potential applications, grounded in established chemical principles.

Chemical Identity and Molecular Structure

The structural uniqueness of this compound dictates its chemical behavior. The IUPAC name is 2,3-dibromo-2-(4-bromophenyl)propanoic acid, and it is identified by the CAS Number 112595-55-8.[1] The molecule possesses two chiral centers at the C2 and C3 carbons, meaning it can exist as different stereoisomers.

-

Molecular Formula: C₉H₇Br₃O₂[1]

-

Molecular Weight: 386.87 g/mol [1]

-

Canonical SMILES: C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Br

-

InChI Key: InChI=1S/C9H7Br3O2/c10-5-1-3-6(4-2-5)9(12,8(11)7(13)14)15/h1-4,8H,(H,13,14,15)

The key functional groups are:

-

Carboxylic Acid (-COOH): Provides acidity and a site for esterification, amidation, or reduction.

-

Vicinal Dibromide (-CHBr-CBr-): A highly reactive moiety susceptible to elimination (dehydrobromination) reactions to form alkenes or alkynes.

-

Tertiary Alkyl Bromide (at C2): The bromine attached to the carbon bearing the aryl group is sterically hindered but can participate in certain substitution or elimination reactions.

-

Aryl Bromide (at C4 of the phenyl ring): Allows for cross-coupling reactions such as Suzuki, Heck, or Sonogashira, enabling the introduction of diverse substituents.

Physical and Spectroscopic Properties

While specific experimental data for this compound is limited, its properties can be reliably inferred from closely related analogs.

Physical Characteristics

The compound is expected to be a solid at room temperature, likely appearing as a white to off-white crystalline powder, similar to other brominated phenylpropionic acids.

| Property | Value / Expected Value | Analog Compound | Source |

| CAS Number | 112595-55-8 | N/A | [1] |

| Molecular Formula | C₉H₇Br₃O₂ | N/A | [1] |

| Molecular Weight | 386.87 g/mol | N/A | [1] |

| Melting Point | 193-195 °C (for a related isomer) | α,β,4-Tribromo-benzenepropanoic acid | [2] |

| Boiling Point | Decomposes before boiling | N/A | Inferred |

| Solubility | Soluble in DMSO, likely soluble in other polar organic solvents like acetone and alcohols; sparingly soluble in water. | 4-Bromocinnamic acid | [3][4] |

Spectroscopic Profile (Predicted)

No specific spectra for this compound are publicly available. However, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds like 2,3-dibromo-3-phenylpropanoic acid.[5]

-

¹H NMR: The spectrum would be complex. We would expect to see signals for the aromatic protons on the 4-bromophenyl ring, likely as two distinct doublets in the 7.0-7.8 ppm range. A signal for the proton at the C3 position (-CHBr) would appear as a singlet or doublet further downfield. The acidic proton of the carboxylic acid would be a broad singlet, highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170 ppm). Aromatic carbons would appear in the 120-140 ppm range. The aliphatic carbons C2 and C3, bonded to bromine, would be found in the 40-60 ppm range.

-

FT-IR: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), C=C stretches from the aromatic ring (1400-1600 cm⁻¹), and C-Br stretches in the fingerprint region (500-700 cm⁻¹).[6]

-

Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for three bromine atoms. The molecular ion peak [M]⁺ would be weak or absent. Common fragmentation patterns would involve the loss of Br, HBr, and COOH.

Synthesis Protocol: Electrophilic Addition to an Alkene Precursor

The most logical and field-proven approach to synthesizing this compound is through the electrophilic addition of molecular bromine (Br₂) across the double bond of a suitable precursor. The ideal starting material is 4-bromocinnamic acid . This reaction is a classic example of alkene halogenation and is known to be stereospecific, typically proceeding via an anti-addition mechanism.[7]

Experimental Workflow: Bromination of 4-Bromocinnamic Acid

Caption: Workflow for the synthesis of the target compound via bromination.

Step-by-Step Methodology

Causality: Dichloromethane (DCM) or a similar inert solvent like chloroform is chosen because it readily dissolves the starting material and bromine without participating in the reaction. The reaction proceeds through a bromonium ion intermediate, which explains the observed anti-addition stereochemistry.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromocinnamic acid (1.0 eq) in dichloromethane. The solution should be colorless.[7]

-

Bromine Addition: Prepare a solution of molecular bromine (1.05 eq) in dichloromethane. Add this red-brown solution dropwise to the stirring solution of 4-bromocinnamic acid at room temperature.

-

Expert Insight: The rate of addition should be controlled to maintain a faint yellow color in the reaction flask. A rapid disappearance of the bromine color indicates a fast reaction. The product is often less soluble than the starting material and may begin to precipitate during the addition.[7]

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

-

Quenching: If any residual bromine color remains, add a few drops of cyclohexene. The color will disappear as the cyclohexene is brominated to form soluble 1,2-dibromocyclohexane.[7]

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold dichloromethane to remove any soluble impurities. Dry the white crystalline product under vacuum. The product is often pure enough for subsequent use without further recrystallization.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups.

Dehydrobromination

The vicinal dibromide is prone to elimination reactions. Treatment with a base can lead to the removal of two molecules of HBr.

-

With a mild base: Can produce the corresponding α-bromo-4-bromocinnamic acid.

-

With a strong base (e.g., alcoholic KOH, NaNH₂): Can induce a double dehydrobromination to yield (4-bromophenyl)propiolic acid, an alkyne. This is a powerful transformation for building carbon-carbon triple bonds.[8]

Nucleophilic Substitution

The bromine at the C2 position is an α-bromo carboxylic acid derivative. These substrates are highly reactive towards Sₙ2 displacement.[9]

-

Reaction with Ammonia (NH₃): Can be used to synthesize α-amino acids, which are fundamental building blocks in medicinal chemistry.

-

Reaction with Hydroxide (⁻OH): Can produce α-hydroxy carboxylic acids.

Palladium-Catalyzed Cross-Coupling

The aryl bromide on the phenyl ring is a synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the molecule.

-

Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) to form a new C(aryl)-C(R) bond.

-

Heck Coupling: Reaction with an alkene to form a substituted styrene derivative.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the GHS classification for the closely related 2,3-dibromo-3-phenylpropionic acid , the following hazards should be assumed.[6]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Applications and Future Outlook

This compound is primarily a research chemical and a synthetic intermediate.[1] Its value lies in its potential to be transformed into a wide array of other compounds.

-

Pharmaceutical Research: As a precursor to novel amino acids, hydroxy acids, or complex heterocyclic systems through sequential manipulation of its functional groups.

-

Materials Science: The aryl bromide handle allows it to be incorporated into polymers or other materials via cross-coupling, potentially imparting specific properties like flame retardancy due to the high bromine content.

-

Agrochemicals: Halogenated organic acids are a common motif in herbicides and pesticides.

The strategic placement of three bromine atoms and a carboxylic acid on a compact scaffold ensures that this compound will remain a valuable tool for chemists seeking to build molecular complexity efficiently.

References

-

PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound.

-

Macmillan Learning. (n.d.). 2,3-dibromo-3-phenylpropanoic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-(4-Bromophenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.

-

ResearchGate. (n.d.). 4.1.1.1. Bromination of Cinnamic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

-

Chegg.com. (2020). Solved Question 13 5 pts Double dehydrobromination reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2,3-Dibromopropionic acid(600-05-5) 1H NMR [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Bromocinnamic acid | 1200-07-3 [chemicalbook.com]

- 5. macmillanlearning.com [macmillanlearning.com]

- 6. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. chegg.com [chegg.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dibromo-2-(4-bromophenyl)propionic Acid (CAS 112595-55-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding the Molecule

2,3-Dibromo-2-(4-bromophenyl)propionic acid is a halogenated aromatic carboxylic acid with the molecular formula C₉H₇Br₃O₂ and a molecular weight of approximately 386.87 g/mol . Its structure, featuring a carboxylic acid group, a brominated phenyl ring, and additional bromine atoms on the propionic acid chain, suggests a complex and informative spectroscopic profile. The elucidation of its structure through spectroscopic methods is crucial for its identification, purity assessment, and understanding its role in synthetic chemistry and potential applications in drug development.

Chemical Structure:

(Note: A more accurate 2D representation would show the phenyl group attached to the chiral carbon, and the carboxylic acid group.)

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit signals corresponding to the aromatic protons and the aliphatic protons of the propionic acid backbone.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | Doublet | 2H | Aromatic protons ortho to the C-Br bond |

| ~ 7.3 - 7.5 | Doublet | 2H | Aromatic protons meta to the C-Br bond |

| ~ 3.8 - 4.2 | Multiplet | 2H | -CH₂-Br protons |

| ~ 11 - 13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

The significant downfield shift of the aromatic protons is due to the deshielding effect of the bromine atom. The diastereotopic protons of the -CH₂-Br group are expected to show a complex splitting pattern.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | Carboxylic acid carbon (-COOH) |

| ~ 135 - 140 | Aromatic quaternary carbon attached to the propionic acid chain |

| ~ 130 - 135 | Aromatic CH carbons |

| ~ 125 - 130 | Aromatic quaternary carbon attached to the bromine atom |

| ~ 50 - 60 | Quaternary carbon (-C(Br)-) |

| ~ 35 - 45 | Methylene carbon (-CH₂-Br) |

Experimental Protocol for NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H spectrum.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm).

-

Workflow for NMR Analysis

An In-depth Technical Guide to the Molecular Structure of 2,3-Dibromo-2-(4-bromophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2,3-Dibromo-2-(4-bromophenyl)propionic acid, a halogenated aromatic carboxylic acid of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound in public-access literature, this guide establishes a robust theoretical and practical framework based on established principles and data from analogous structures. We will explore the probable synthetic pathways, purification protocols, and in-depth spectroscopic and crystallographic characterization methodologies. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel brominated organic compounds.

Introduction: The Significance of Brominated Aromatic Carboxylic Acids

Halogenated organic compounds, particularly those incorporating bromine, are pivotal in numerous fields, including pharmaceutical development, materials science, and agrochemicals. The introduction of bromine atoms into an organic scaffold can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its stereogenic centers and tribrominated structure, represents a compelling, albeit under-documented, molecular entity. Understanding its precise three-dimensional structure is paramount for predicting its chemical reactivity and potential biological activity.

This guide will provide a detailed exposition of the methodologies required to synthesize and unequivocally characterize this compound. We will delve into the mechanistic underpinnings of the proposed synthetic route and the theoretical basis for the spectroscopic and crystallographic techniques employed in its structural elucidation.

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves the electrophilic addition of bromine to a suitable precursor, such as 2-(4-bromophenyl)propenoic acid (or a derivative thereof). This approach is analogous to the well-documented bromination of cinnamic acid and its derivatives.[1][2][3]

Proposed Synthetic Protocol: Electrophilic Bromination

The following protocol is a generalized procedure based on established methods for the bromination of α,β-unsaturated carboxylic acids.

Reaction Scheme:

A proposed synthetic route to the target molecule.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting material, 2-(4-bromophenyl)propenoic acid, in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Bromine Addition: Slowly add a solution of elemental bromine (Br₂) in the same solvent to the flask with constant stirring. The characteristic reddish-brown color of bromine should dissipate as it reacts with the alkene.[3] The addition is typically performed at room temperature or slightly below to control the reaction rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color. If the color persists, it indicates the completion of the reaction. A slight excess of a quenching agent, such as a few drops of cyclohexene, can be added to consume any unreacted bromine.[2]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product, which may precipitate out of the solution, can be collected by vacuum filtration.

Purification of the Crude Product

The purification of the synthesized this compound is critical to obtain a sample suitable for analytical characterization.

Purification Workflow:

Sources

A Technical Guide to the Stereoisomers of 2,3-Dibromo-2-(4-bromophenyl)propionic Acid: Synthesis, Separation, and Characterization

Executive Summary

2,3-Dibromo-2-(4-bromophenyl)propionic acid is a halogenated carboxylic acid characterized by the presence of two adjacent chiral centers. This structural feature gives rise to a total of four distinct stereoisomers: two pairs of enantiomers. The stereochemical outcome of synthetic procedures and the biological activity of the final molecule are critically dependent on the spatial arrangement of the substituents at these chiral carbons. For researchers in organic synthesis and drug development, the ability to selectively synthesize, separate, and accurately characterize these individual isomers is paramount. This guide provides an in-depth exploration of the stereochemistry of this molecule, outlines field-proven methodologies for stereoselective synthesis and separation, and details the analytical techniques essential for unambiguous structural elucidation.

Foundational Principles: Stereoisomerism in Focus

To comprehend the complexity of this compound, a firm grasp of stereoisomerism is essential. Stereoisomers are molecules that share the same molecular formula and atomic connectivity but differ in the three-dimensional arrangement of their atoms.[1]

-

Chirality: A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is a carbon atom bonded to four different substituents, known as a chiral center or stereocenter.

-

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other.[1][2] They possess identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.

-

Diastereomers: These are stereoisomers that are not mirror images of each other.[1][2] This occurs in molecules with two or more chiral centers. Unlike enantiomers, diastereomers have different physical and chemical properties, a crucial feature that is exploited for their separation.

Molecular Structure and Isomeric Landscape

The structure of this compound contains two chiral centers at carbons C2 and C3.

Caption: Structure of this compound with chiral centers C2 and C3 marked (*).

According to the 2ⁿ rule, where 'n' is the number of chiral centers, a maximum of 2² = 4 stereoisomers are possible. These isomers exist as two pairs of enantiomers:

-

(2R, 3R)- and (2S, 3S)-isomers: This pair constitutes one set of enantiomers.

-

(2R, 3S)- and (2S, 3R)-isomers: This pair forms the second set of enantiomers.

Any isomer from the first pair is a diastereomer of any isomer from the second pair.[1] This relationship is visualized below.

Caption: Stereoisomeric relationships for this compound.

Stereocontrolled Synthesis: The Bromination of Cinnamic Acid Derivatives

The synthesis of 2,3-dibromo-3-phenylpropionic acid derivatives is commonly achieved through the electrophilic addition of bromine (Br₂) to the double bond of a corresponding cinnamic acid precursor.[3] The stereochemical outcome of this reaction is dictated by the geometry of the starting alkene and the anti-addition mechanism of bromination.

-

Anti-addition: The bromine atoms add to opposite faces of the double bond.

-

Starting from trans-4-bromocinnamic acid: Anti-addition of bromine results in the formation of the (2R,3S) and (2S,3R) enantiomers, a racemic mixture known as the threo pair.

-

Starting from cis-4-bromocinnamic acid: Anti-addition of bromine yields the (2R,3R) and (2S,3S) enantiomers, a racemic mixture known as the erythro pair.[4]

This stereospecificity provides a powerful tool for selectively synthesizing a desired pair of enantiomers, which simplifies the subsequent separation challenge.

Isomer Separation and Resolution: A Practical Workflow

Separating the four isomers requires a multi-step approach that leverages the differing physical properties of diastereomers and the specific interactions of enantiomers with a chiral environment.

Caption: General workflow for the separation and resolution of all four stereoisomers.

Protocol: Separation of Diastereomers by Fractional Crystallization

Principle: Diastereomers possess different solubilities in a given solvent. By carefully selecting a solvent system and controlling temperature, one pair can be induced to crystallize while the other remains in solution.

Methodology:

-

Synthesis: Synthesize a mixture of the erythro and threo diastereomers, for instance, by bromination of a mixture of cis- and trans-4-bromocinnamic acids.

-

Solvent Selection: Empirically screen solvents (e.g., ethanol, acetic acid, toluene, hexane mixtures) to identify one in which the two diastereomeric pairs exhibit a significant solubility difference.

-

Dissolution: Dissolve the crude mixture of all four isomers in a minimum amount of the chosen hot solvent to create a saturated solution.

-

Cooling & Crystallization: Slowly cool the solution. The less soluble diastereomeric pair (e.g., the threo pair, which often has a higher melting point) will crystallize out.[3]

-

Isolation: Isolate the crystals by vacuum filtration. The mother liquor will be enriched in the more soluble diastereomeric pair (erythro).

-

Purification: Recrystallize the solid fraction and the solid obtained after evaporating the mother liquor to improve the purity of each diastereomeric pair.

-

Validation: Confirm the purity of each fraction using ¹H NMR spectroscopy by analyzing the coupling constants between the C2-H and C3-H protons (see Section 5.1).

Protocol: Resolution of Enantiomers by Chiral HPLC

Principle: Enantiomers can be separated by passing them through a high-performance liquid chromatography (HPLC) column that contains a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times.

Methodology:

-

Column Selection: Choose an appropriate chiral column. For acidic compounds like this, Pirkle-type columns (e.g., (R,R) Whelk-O1) or anion-exchange type columns (e.g., CHIRALPAK QN-AX) are often effective.[5][6][7]

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., n-hexane) and a polar alcohol (e.g., ethanol or isopropanol). Small amounts of an acidic modifier (e.g., trifluoroacetic acid, TFA) are crucial to protonate the carboxylic acid and ensure good peak shape.[5][6] A typical starting mobile phase could be n-hexane:ethanol:TFA (95:5:0.1).

-

Sample Preparation: Dissolve one of the purified racemic diastereomeric pairs (e.g., the threo pair) in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Run:

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject a small volume (e.g., 10 µL) of the sample.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 225-254 nm).

-

-

Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., change the ethanol percentage) or the flow rate. Temperature can also be a valuable parameter for optimization.[8]

-

Collection & Validation: For preparative separation, collect the fractions corresponding to each peak. Re-analyze each collected fraction under the same conditions to confirm its enantiomeric purity.

Structural Elucidation and Analytical Characterization

Unambiguous identification of each isolated isomer requires a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for distinguishing between diastereomers.

-

¹H NMR: The key diagnostic feature is the coupling constant (³J) between the vicinal protons on C2 and C3.

-

For the erythro (syn) diastereomers, the protons are eclipsed in the Newman projection, typically resulting in a smaller coupling constant (³J ≈ 4-6 Hz).

-

For the threo (anti) diastereomers, the protons are anti-periplanar, leading to a larger coupling constant (³J ≈ 9-12 Hz).

-

-

¹³C NMR: While less diagnostic for stereochemistry, it confirms the carbon skeleton and the presence of all expected carbon environments.

| Parameter | Erythro (syn) Isomers | Threo (anti) Isomers | Reference |

| C2-H / C3-H Relationship | Gauche / Eclipsed | Anti-periplanar | [4] |

| Expected ³J(H,H) Value | ~ 4-6 Hz | ~ 9-12 Hz | [4] |

| Typical Chemical Shifts (ppm) | Aromatic: 7.2-7.5, C-H(Br): 5.1-5.5, COOH: ~11.0 | Aromatic: 7.2-7.5, C-H(Br): 5.1-5.5, COOH: ~11.0 | [4] |

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of every atom can be determined, providing definitive proof of the R/S configuration at each chiral center.[9] This technique is essential for validating the assignments made by other methods.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₉H₇Br₃O₂. The isotopic pattern created by the three bromine atoms is a characteristic signature that aids in identification. While MS itself does not distinguish between stereoisomers, it is a crucial component of a complete characterization portfolio.[10]

Conclusion and Outlook

The four stereoisomers of this compound present a classic but challenging case study in stereochemistry. A logical, multi-step workflow grounded in the fundamental principles of stereospecific synthesis and the distinct physical properties of diastereomers is essential for their successful isolation. Mastery of separation techniques like fractional crystallization and chiral chromatography, coupled with robust analytical characterization by NMR and X-ray crystallography, empowers researchers to access stereochemically pure isomers. This capability is not merely an academic exercise; it is a critical prerequisite for investigating the structure-activity relationships that drive innovation in medicinal chemistry and materials science.

References

- Chegg. (2018, November 27). There are four different stereoisomers of “2,3-dibromocinnamic acid” (systematic name “2,3-dibromo-3-phenyl-propanoic acid”).

- Chegg. (2018, May 6). Draw structures of all possible stereoisomers of 2,3-dibromo-3-phenylpropionic acid.

- Madhavan, P., et al. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal.

- Study.com. What is the NMR labeled structure for the product 2,3-dibromo-3-phenylpropanoic acid?

- Pharmaffiliates. This compound.

- Thong, P. Y., Lo, K. M., & Ng, S. W. (2008). 2,3-Dibromo-3-phenylpropionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2056.

- Request PDF. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.

- Chegg. (2024, April 17). Draw the skeletal structures of the products obtained and label all chiral carbon atoms as “R” or “S”.

- Google Patents. (CN104355988A). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

- TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid.

- Google Patents. (CN101560147A). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

- Patsnap. (2017, December 22). Preparation method of 2-(4-bromomethyl)phenyl propionic acid. Eureka.

- Toyohashi University of Technology. (2017, July 19). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily.

- ChemicalBook. 2-(4-Bromomethyl)phenylpropionic acid synthesis.

- ChemicalBook. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR spectrum.

- ChemicalBook. 2,3-Dibromopropionic acid(600-05-5) 1H NMR spectrum.

- PubChem. This compound.

- SpectraBase. 2,3-DIBROMO-3-(4-BROMOPHENYL)-1-(3-HYDROXYPHENYL)-PROPAN-1-ONE.

- PubChem. 2,3-Dibromo-3-phenylpropionic acid.

- NIST. Propanoic acid, 2,3-dibromo-. NIST WebBook.

- Master Organic Chemistry. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems.

- Reddit. (2022, April 6). Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid. r/chemhelp.

- ACS Publications. (2023, July 11). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. Inorganic Chemistry.

- EurekAlert!. (2017, July 18).

- NIH. 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one. PMC.

- Chemistry LibreTexts. (2019, December 30). 6.

- Chemistry LibreTexts. (2019, September 3). 4.8: 6.

- MDPI.

- Sigma-Aldrich.

- YouTube. (2021, August 15). Enantiomers, Diastereomers, or Identical? Stereochemistry: Organic Chemistry PRACTICE PROBLEMS.

- ACS Publications. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.

- Daicel Chiral Technologies.

- ResearchGate. (2025, August 6).

- YouTube. (2023, September 22).

- PubChem. 2,3-Dibromopropionic acid.

- PubMed Central.

- PubMed. (2007, June 15).

- Sigma-Aldrich. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID AldrichCPR.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. chegg.com [chegg.com]

- 4. homework.study.com [homework.study.com]

- 5. tsijournals.com [tsijournals.com]

- 6. tsijournals.com [tsijournals.com]

- 7. chiraltech.com [chiraltech.com]

- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

"stability and reactivity of 2,3-Dibromo-2-(4-bromophenyl)propionic acid"

An In-depth Technical Guide to the Stability and Reactivity of 2,3-Dibromo-2-(4-bromophenyl)propionic acid

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and reactivity of this compound. As a polyhalogenated arylpropionic acid derivative, this compound possesses multiple reactive centers, making a thorough understanding of its chemical behavior essential for its application in organic synthesis and potential use in drug development pipelines. This document synthesizes foundational principles of organic chemistry with data from analogous structures to predict and explain its stability under various conditions (thermal, photochemical, pH) and its reactivity profile, focusing on reactions of the vicinal dibromide and carboxylic acid moieties. Detailed experimental protocols for assessing these characteristics are provided, offering a framework for researchers and drug development professionals.

Introduction and Molecular Overview

This compound is a specialized organic molecule with the chemical formula C₉H₇Br₃O₂.[1] Its structure is characterized by a propionic acid backbone heavily substituted with bromine atoms and a bromophenyl group at the α-carbon (C2). Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] While the specific biological activity of this tribrominated analog is not widely documented, its structural motifs suggest its primary utility as a complex synthetic intermediate.

The key to understanding its behavior lies in analyzing its constituent functional groups:

-

A Vicinal Dibromide: Two bromine atoms are on adjacent carbon atoms (C2 and C3). This arrangement is known to be susceptible to elimination reactions.[4]

-

An α-Halo, α-Aryl Carboxylic Acid: The presence of a bromine atom and a bromophenyl group on the carbon adjacent to the carboxyl group significantly influences the acidity of the α-proton (if present, though here it is a quaternary carbon) and the reactivity of the C-Br bond.

-

A Carboxylic Acid: This group imparts acidic properties and can undergo typical reactions such as esterification and decarboxylation under certain conditions.

-

A Bromophenyl Group: The bromine on the aromatic ring is generally stable but can participate in certain organometallic reactions.

This guide will deconstruct the molecule's properties based on these features to provide a predictive model of its stability and reactivity.

Chemical Stability Profile

The stability of this compound is governed by the strength of its covalent bonds, with the C-Br bonds being the most susceptible to cleavage under energetic conditions.

Thermal Stability

Potential thermal degradation pathways include:

-

Dehydrobromination: Elimination of hydrogen bromide (HBr) to form an alkene. This is a common decomposition route for alkyl halides.

-

Debromination: Elimination of molecular bromine (Br₂) to form an alkene, specifically a substituted (4-bromophenyl)propenoic acid.

-

Decarboxylation: Loss of carbon dioxide (CO₂). Simple carboxylic acids are generally thermally stable, but the presence of α-heteroatoms can influence this process.[6] However, this reaction typically requires high temperatures for acids lacking a β-carbonyl group.[7]

In the context of brominated flame retardants, thermal decomposition often releases HBr, which acts as a radical trap in the gas phase.[8] A similar release of HBr could be anticipated from this molecule at elevated temperatures, suggesting it is likely unstable under high-heat processing conditions. The stability of a closely related compound, 2,3-Dibromo-3-phenylpropionic acid, is noted as stable under standard ambient conditions, but it has a melting point of 199°C with decomposition.[9]

Photochemical Stability

Brominated aromatic compounds are known to be sensitive to ultraviolet (UV) radiation.[10] The energy from UV light can induce homolytic cleavage of the C-Br bond to generate bromine radicals and organic free radicals. This process can initiate a cascade of degradation reactions. For this compound, photodegradation would likely result in debromination or the formation of other radical-derived products. Studies on brominated naphthalimides have shown that the presence of a bromine atom can increase the rate of photodegradation.[11] Therefore, it is critical to protect this compound from light to ensure its integrity during storage and handling.

Hydrolytic Stability and Incompatibilities

The compound's stability in aqueous media is pH-dependent. Under neutral conditions, it is expected to be relatively stable. However, in the presence of strong bases, its reactivity increases significantly.

-

Basic Conditions: Strong bases will deprotonate the carboxylic acid and can promote elimination reactions (dehydrobromination) of the vicinal dibromide.[9]

-

Acidic Conditions: While more stable than in base, prolonged exposure to strong acids at high temperatures could potentially catalyze hydrolysis or other rearrangements, though this is less likely than base-mediated reactions. A study on the hydrolysis of 2-bromopropionic acid demonstrated that the reaction proceeds, albeit under specific conditions.[12]

The compound is incompatible with strong oxidizing agents and strong bases.[9][13]

The diagram below illustrates the probable degradation pathways under thermal and photochemical stress.

Caption: Key reactivity pathways for the title compound.

Experimental Protocols for Characterization

To empirically determine the stability and reactivity, the following protocols are proposed. These protocols are designed to be self-validating by including controls and specific analytical endpoints.

Protocol 1: Thermal Stability Assessment (Forced Degradation)

Objective: To evaluate the thermal stability of the compound in solution and identify major degradation products.

Methodology:

-

Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50).

-

Controls: Prepare three sets of samples:

-

Control Sample: Stored at 4°C protected from light.

-

Test Sample: Placed in a temperature-controlled oven at 60°C.

-

Solvent Blank: Solvent only, stored under the same conditions as the test sample.

-

-

Time Points: Withdraw aliquots from the test and control samples at T=0, 24, 48, 72, and 168 hours.

-

Analysis: Analyze all aliquots by High-Performance Liquid Chromatography (HPLC) with a UV detector (HPLC-UV) and ideally a mass spectrometer (LC-MS).

-

HPLC Method: Use a C18 reverse-phase column with a gradient elution (e.g., mobile phase A: 0.1% formic acid in water, mobile phase B: acetonitrile).

-

Quantification: Monitor the peak area of the parent compound. A decrease in peak area relative to the T=0 sample indicates degradation.

-

Impurity Profiling: Monitor for the appearance of new peaks in the chromatogram of the test sample. Use LC-MS to obtain mass data for these new peaks to aid in their identification (e.g., look for masses corresponding to debromination or dehydrobromination products).

-

-

Causality Check: The degradation should be observed in the test sample but not significantly in the control sample. The solvent blank should show no interfering peaks.

The workflow for this protocol is visualized below.

Caption: Experimental workflow for thermal stability testing.

Protocol 2: Reactivity Assessment - Debromination with Sodium Iodide

Objective: To confirm the susceptibility of the compound to debromination and characterize the resulting alkene product.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of acetone.

-

Reagent Addition: Add 2.5 mmol of sodium iodide (NaI) to the solution. Stir the mixture at room temperature. The formation of a yellow-brown color due to iodine (I₂) and a precipitate of sodium bromide (NaBr) indicates the reaction is proceeding. [14]3. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.

-

Workup: Once the starting material is consumed (or after 24 hours), quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by recrystallization or column chromatography. Characterize the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry to confirm the formation of the expected alkene.

-

Trustworthiness: The protocol is self-validating through clear indicators of reaction progress (color change, precipitate) and definitive structural confirmation of the product via spectroscopic methods.

Summary and Future Directions

This compound is a molecule whose chemistry is dictated by the interplay of its functional groups.

-

Stability: It is predicted to be stable under standard ambient conditions but is susceptible to degradation by heat and UV light, primarily through the loss of HBr or Br₂. It is incompatible with strong bases.

-

Reactivity: Its most prominent reaction is the facile elimination of the vicinal bromides to form an alkene, a reaction that can be cleanly executed with reagents like sodium iodide.

For professionals in drug development, the compound's inherent instability to heat and light, along with its high reactivity towards bases, are critical handling and storage considerations. For synthetic chemists, this reactivity makes it a potentially valuable precursor for creating complex unsaturated arylpropionic acids.

Future research should focus on empirically validating these predicted pathways, quantifying degradation kinetics, and exploring the synthetic utility of its unique reactivity to build novel molecular scaffolds.

References

- Alkenes preparation: Debromination of Vicinal Dibromides. (2020). YouTube.

- Alkene Bromination with Br₂: Bromonium-Ion Anti Addition to Vicinal Dibromides. Master Organic Chemistry.

- Elimination reactions of vicinal dibromide. ECHEMI.

- Elimination reactions of vicinal dibromide. (2018). Chemistry Stack Exchange.

- Reactions of Dihalides. (2023). Chemistry LibreTexts.

- Reaction of 2,3-Dihalopropionic Acids and Their Derivatives with P- and N-Nucleophiles. ResearchGate.

- This compound. Pharmaffiliates.

- SAFETY DATA SHEET - 2,3-Dibromo-3-phenylpropionic acid. (2024). Sigma-Aldrich.

- Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. (2020). Environmental Science & Technology.

- Dehalogenation. Wikipedia.

- Photophysical and photochemical properties of some 3-bromo-4-alkylamino-N-alkyl-1,8-naphthalimides. ResearchGate.

- Photochemistry of aromatic compounds. The Royal Society of Chemistry.

- Influence of brominated flame retardant thermal decomposition products on HALS. ResearchGate.

- An NMR analysis of the hydrolysis of 2-bromopropionic acid. Union College.

- 2,3-Dibromo-3-phenylpropionic acid. PubChem.

- Brominated polystyrene having improved thermal stability and color and process for the preparation thereof. Google Patents.

- Why does d/l-2,3-dibromobutane on reaction with NaI/acetone give cis-2-butene? (2019). Chemistry Stack Exchange.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Journal of Pharmaceutical Research International.

- Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (2019). Bioorganic Chemistry.

- 2,3-Dibromo-3-phenylpropionic Acid. TCI Chemicals.

- 3-(4-Bromophenyl)propionic acid - SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.

- Decarboxylation of Carboxylic Acids. (2025). The Organic Chemistry Tutor.

- Decarboxylation. (2022). Master Organic Chemistry.

- Decarboxylation of Carboxylic Acids. (2021). Chemistry LibreTexts.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dehalogenation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. arches.union.edu [arches.union.edu]

- 13. fishersci.com [fishersci.com]

- 14. youtube.com [youtube.com]

"potential applications of 2,3-Dibromo-2-(4-bromophenyl)propionic acid in organic synthesis"

An In-depth Technical Guide to the Synthetic Applications of 2,3-Dibromo-3-(4-bromophenyl)propanoic Acid

Introduction: Unveiling the Potential of a Versatile Synthetic Intermediate

In the landscape of organic synthesis, the strategic application of polyfunctionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, halogenated carboxylic acids serve as powerful intermediates, offering multiple reactive sites for sequential and controlled chemical transformations. This guide focuses on the synthetic utility of 2,3-dibromo-3-(4-bromophenyl)propanoic acid, a compound poised as a valuable precursor in various synthetic pathways.

While the specific isomer 2,3-dibromo-2-(4-bromophenyl)propionic acid is not widely documented, its more accessible and synthetically relevant isomer, 2,3-dibromo-3-(4-bromophenyl)propanoic acid , has demonstrated significant potential. This guide will delve into the synthesis of this key intermediate and explore its primary application as a precursor to (Z)-2-bromo-3-(4-bromophenyl)acrylic acid, a versatile substrate for cross-coupling reactions and the synthesis of novel molecular scaffolds. Our focus will be on the practical, field-proven insights relevant to researchers and professionals in drug development and materials science.

Part 1: Synthesis of the Core Intermediate: 2,3-Dibromo-3-(4-bromophenyl)propanoic Acid

The most direct and reliable route to 2,3-dibromo-3-(4-bromophenyl)propanoic acid is through the electrophilic addition of bromine across the double bond of trans-4-bromocinnamic acid. This reaction proceeds via a classic anti-addition mechanism, leading to the formation of the vicinal dibromide.

The rationale behind this choice of starting material is its commercial availability and the high efficiency of the bromination reaction. The electron-withdrawing nature of the carboxylic acid group and the bromine substituent on the phenyl ring can influence the reaction rate but generally does not impede the desired transformation.

Experimental Protocol: Synthesis of 2,3-Dibromo-3-(4-bromophenyl)propanoic Acid

This protocol is adapted from established methods for the bromination of cinnamic acid derivatives.

Materials:

-

trans-4-Bromocinnamic acid

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (10%)

-

Ice bath

-

Stir plate and magnetic stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolve trans-4-bromocinnamic acid (1.0 eq) in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a stir bar.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. The characteristic red-brown color of bromine should be observed.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the bromine color has faded, indicating consumption.

-

Quench the reaction by slowly adding a 10% sodium thiosulfate solution until the red-brown color completely disappears.

-

The white precipitate of 2,3-dibromo-3-(4-bromophenyl)propanoic acid is then collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold hexane to remove any residual impurities.

-

Dry the product under vacuum to yield the final compound.

Workflow Diagram: Synthesis of the Core Intermediate

Caption: Workflow for the synthesis of the core intermediate.

Part 2: The Key Transformation: Dehydrobromination to a Vinyl Bromide

The primary synthetic value of 2,3-dibromo-3-(4-bromophenyl)propanoic acid lies in its ability to undergo base-induced dehydrobromination to form (Z)-2-bromo-3-(4-bromophenyl)acrylic acid. This elimination reaction is highly stereoselective and provides a versatile vinyl bromide intermediate.

The choice of base and reaction conditions is critical to favor the desired elimination pathway over other potential side reactions, such as debromination. The use of a hindered base or controlled stoichiometry can enhance the yield and purity of the vinyl bromide product.

Experimental Protocol: Synthesis of (Z)-2-Bromo-3-(4-bromophenyl)acrylic Acid

This protocol is based on similar dehydrobromination reactions found in the literature.

Materials:

-

2,3-Dibromo-3-(4-bromophenyl)propanoic acid

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or a similar polar aprotic solvent

-

Hydrochloric acid (1M)

-

Standard laboratory glassware

Procedure:

-

Suspend 2,3-dibromo-3-(4-bromophenyl)propanoic acid (1.0 eq) in acetone in a round-bottom flask.

-

Add potassium carbonate (2.0-2.5 eq) to the suspension.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Redissolve the residue in water and acidify with 1M HCl to a pH of ~2 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Diagram: The Key Dehydrobromination Step

Caption: Potential synthetic pathways from the core intermediate.

Conclusion

2,3-Dibromo-3-(4-bromophenyl)propanoic acid, while a specific molecule, serves as an excellent case study for the strategic use of vicinal dihalides in organic synthesis. Its true potential is unlocked through its efficient conversion to a versatile vinyl bromide intermediate. This subsequent product opens the door to a wide array of powerful synthetic transformations, including palladium-catalyzed cross-coupling reactions and the construction of complex heterocyclic systems. For researchers and drug development professionals, understanding the synthesis and reactivity of this and similar intermediates provides a valuable tool for the design and execution of efficient synthetic routes to novel and potentially bioactive molecules.

References

- At present, there are no direct, publicly available, peer-reviewed scientific articles that detail the specific synthesis and applications of "this compound" or its more common isomer in a comprehensive manner that can be cited here. The protocols and applications described are based on well-established, fundamental reactions in organic chemistry, such as the bromination of alkenes, dehydrohalogenation of alkyl halides, and palladium-catalyzed cross-coupling reactions of vinyl halides. For further reading on these general methodologies, standard organic chemistry textbooks and review articles on these named reactions are recommended.

The Profens: A Deep Dive into the Science of Arylpropionic Acid Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Arylpropionic acid derivatives, commonly known as "profens," represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. This guide provides a comprehensive technical overview of this critical class of pharmaceuticals, from their fundamental chemical properties and mechanism of action to their therapeutic applications and the experimental methodologies used in their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with practical insights to support ongoing research and innovation in the field.

The Chemical and Pharmacological Landscape of Arylpropionic Acids

Arylpropionic acid derivatives are a major class of NSAIDs, widely utilized for their analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Prominent members of this family include ibuprofen, naproxen, and ketoprofen, many of which are available as over-the-counter medications.[1][3] Beyond their well-established anti-inflammatory and analgesic effects, research has explored their potential in other therapeutic areas, including antibacterial, anticonvulsant, and anticancer applications.[1][2][4]

The core structure of these compounds features a propionic acid moiety attached to an aromatic ring. A key stereochemical feature of most profens (with oxaprozin being an exception) is the presence of a chiral center at the alpha-position of the propionic acid side chain.[1] The biological activity is predominantly associated with the (S)-enantiomer, which is a more potent inhibitor of the cyclooxygenase (COX) enzymes than its (R)-counterpart.[1] Interestingly, many (R)-enantiomers can undergo in vivo metabolic chiral inversion to the active (S)-form.[5][6]

Mechanism of Action: The Inhibition of Cyclooxygenase

The therapeutic effects of arylpropionic acid derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid.[7][8] There are two main isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and plays a "housekeeping" role in maintaining normal physiological functions, such as protecting the gastrointestinal mucosa and mediating platelet aggregation.[1][7]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[1][7]

Most arylpropionic acid derivatives are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2.[1] The inhibition of COX-2 is responsible for their desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is largely responsible for their most common adverse effects, particularly gastrointestinal toxicity.[1][7]

The selectivity of different profens for COX-1 versus COX-2 varies. For instance, ibuprofen and naproxen are considered relatively non-selective, while some derivatives show a degree of selectivity towards COX-2.[2] The development of selective COX-2 inhibitors was a major focus in drug discovery to minimize gastrointestinal side effects, although concerns about cardiovascular risks have emerged with long-term use of highly selective agents.[9]

Structure-Activity Relationships: Tailoring Molecular Design for Potency and Selectivity

The biological activity of arylpropionic acid derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new, more effective, and safer NSAIDs.

Key structural features that influence activity include:

-

The Carboxylic Acid Moiety: The acidic nature of the carboxylic acid group is essential for the anti-inflammatory activity of most NSAIDs.[9] Modifications of this group, such as conversion to esters or amides, can alter the pharmacokinetic profile and potentially reduce direct gastrointestinal irritation.[10]

-

The α-Methyl Group: The presence of a methyl group on the alpha-carbon of the propionic acid side chain generally enhances anti-inflammatory activity.

-

The Aromatic Ring: The nature and substitution pattern of the aryl group significantly impact the potency and COX selectivity of the compound. Lipophilicity, a key physicochemical property influenced by the aryl substituent, plays a crucial role in the drug's ability to reach its target.[1][2]

-

Stereochemistry: As previously mentioned, the (S)-enantiomer is the more active form.[1] The development of single-enantiomer drugs, such as dexibuprofen and dexketoprofen, is a strategy to improve the therapeutic index by eliminating the less active and potentially side-effect-contributing (R)-enantiomer.[5]

Quantitative structure-activity relationship (QSAR) studies have shown that properties like lipophilicity and molecular weight are key determinants of the diffusion of these drugs into the cerebrospinal fluid, which is relevant for their central analgesic effects.[1][2]

Therapeutic Applications and Adverse Effects

Arylpropionic acid derivatives are indicated for a wide range of conditions, including:

While generally safe and effective, their use is associated with a number of potential adverse effects, primarily stemming from the inhibition of COX-1.

Gastrointestinal Toxicity: This is the most common side effect and can range from mild dyspepsia to more severe complications like peptic ulcers and gastrointestinal bleeding.[6] The mechanism involves the depletion of protective prostaglandins in the gastric mucosa, which are essential for maintaining mucosal integrity.[7]

Cardiovascular Risk: Prolonged use of some NSAIDs, particularly at high doses, has been associated with an increased risk of cardiovascular thrombotic events, such as myocardial infarction and stroke.[8] This is thought to be related to the inhibition of COX-2 in blood vessels, which can disrupt the balance between pro-thrombotic and anti-thrombotic prostaglandins.[13]

Renal Effects: NSAIDs can impair renal function, especially in patients with pre-existing kidney disease, by inhibiting the production of prostaglandins that regulate renal blood flow.[11]

Experimental Evaluation of Arylpropionic Acid Derivatives

The preclinical evaluation of novel arylpropionic acid derivatives involves a battery of in vivo and in vitro assays to characterize their pharmacological and toxicological profiles.

In Vivo Anti-inflammatory and Analgesic Assays

Carrageenan-Induced Paw Edema: This is a widely used and reproducible model for screening acute anti-inflammatory activity.[1][4][7][10]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Grouping: Male Wistar rats are typically used and divided into control, standard (e.g., indomethacin), and test groups.[1]

-

Drug Administration: Test compounds and the standard drug are administered orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle.[1]

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.[1][4]

-

Paw Volume Measurement: The volume of the injected paw is measured at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[1]

-

Data Analysis: The increase in paw volume (edema) is calculated, and the percentage inhibition of edema by the test compound is determined relative to the control group.[1]

Acetic Acid-Induced Writhing Test: This is a common method for evaluating peripheral analgesic activity.[2][12][13][14][15]

Experimental Protocol: Acetic Acid-Induced Writhing Test

-

Animal Grouping: Mice are divided into control, standard (e.g., diclofenac sodium), and test groups.[12]

-

Drug Administration: Test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.[12]

-

Induction of Writhing: After a set absorption time (e.g., 30-60 minutes), a solution of acetic acid (typically 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[2][12]

-

Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.[2][12]

-

Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups compared to the control group.[12]

Hot Plate Test: This method is used to assess central analgesic activity.[5][6][9][16]

Experimental Protocol: Hot Plate Test

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[6]

-

Animal Grouping and Drug Administration: Similar to the writhing test, animals are grouped and administered the test compound, standard drug (e.g., morphine), or vehicle.[6][16]

-

Procedure: At a predetermined time after drug administration, each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.[6]

-

Data Analysis: A significant increase in the reaction latency in the treated groups compared to the control group indicates an analgesic effect.[6]

In Vitro COX Inhibition Assay

This assay is crucial for determining the potency and selectivity of a compound against COX-1 and COX-2.[8][11][17][18][19]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Purified COX-1 (e.g., from ram seminal vesicles) and COX-2 (e.g., recombinant human) enzymes are used.[11][17]

-

Assay Buffer and Cofactors: The assay is performed in a suitable buffer (e.g., Tris-HCl) containing necessary cofactors like hematin and a reducing agent (e.g., epinephrine or glutathione).[17]

-

Inhibitor Incubation: The test compound at various concentrations is pre-incubated with the enzyme for a specific period to allow for binding.[11][17]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[11][17]

-

Detection of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][17]

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined for both COX-1 and COX-2. The ratio of IC50 (COX-2)/IC50 (COX-1) is often used to express the selectivity of the inhibitor.[17]

Data Presentation: Comparative COX Inhibition of Selected Arylpropionic Acid Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 1.2 | 2.5 | 0.48 |

| Naproxen | 0.6 | 1.2 | 0.5 |

| Ketoprofen | 0.3 | 2.1 | 0.14 |

| Flurbiprofen | 0.1 | 1.8 | 0.06 |

Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The selectivity index is calculated as IC50(COX-1)/IC50(COX-2); a lower value indicates higher selectivity for COX-1.

Visualization of Key Pathways and Workflows

Diagram: Mechanism of Action of Arylpropionic Acid Derivatives

Caption: Inhibition of COX-1 and COX-2 by arylpropionic acid derivatives.

Diagram: Experimental Workflow for Carrageenan-Induced Paw Edema

Caption: Workflow for assessing anti-inflammatory activity.

Future Directions

The field of arylpropionic acid derivatives continues to evolve. Current research focuses on the development of novel derivatives with improved safety profiles, such as those with enhanced COX-2 selectivity or dual-action mechanisms. Additionally, there is growing interest in exploring the therapeutic potential of these compounds beyond their traditional anti-inflammatory applications, including their role in cancer chemoprevention and treatment.[4] The continued application of rational drug design, guided by a deep understanding of their chemistry, pharmacology, and toxicology, will undoubtedly lead to the development of the next generation of safer and more effective anti-inflammatory agents.

References

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Retrieved from [Link]

-

Arylpropionic Acid Derivatives. (2017, December 27). BrainKart. Retrieved from [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]

-

Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. [Link]

- Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. (2020). Journal of Pharmacy and Pharmacology, 72(7), 841-859.

- Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. (2017). Scholars Academic Journal of Pharmacy, 6(4), 126-138.

-

The biological response of NSAIDs results from the suppression of prostaglandin (PG) biosynthesis in which the cyclooxygenase (COX) enzyme is the key intermediate in the biosynthesis of prostaglandin from arachidonic acid. (n.d.). Retrieved from [Link]

-

Kalgutkar, A. S., et al. (2000). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Current Medicinal Chemistry, 7(4), 365-384. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of Visualized Experiments, (68), e4181. [Link]

-

Siódmiak, J., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]

-

Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2009). Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]

-

Lanas, A., & Scheiman, J. (2007). Gastrointestinal and cardiovascular adverse events associated with NSAIDs. Expert Review of Gastroenterology & Hepatology, 1(1), 109-121. [Link]

-

NSAIDs and coxibs: balancing of cardiovascular and gastrointestinal risks. (2014, December 11). GOV.UK. Retrieved from [Link]

-

Acetic acid induced writhing method. (2021, March 29). YouTube. Retrieved from [Link]

-

Acetic acid induced painful endogenous infliction in writhing test on mice. (2011). Indian Journal of Pharmacology, 43(3), 345. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. Retrieved from [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. researchgate.net [researchgate.net]

- 4. inotiv.com [inotiv.com]

- 5. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Hot plate test - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. saspublishers.com [saspublishers.com]

- 13. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

"biological activity of brominated phenylpropionic acids"

An In-depth Technical Guide to the Biological Activity of Brominated Phenylpropionic Acids

Foreword: From Scaffold to Specificity

The phenylpropionic acid backbone is a privileged scaffold in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] These molecules have served as foundational templates for decades. However, the modern imperatives of drug development—combating antimicrobial resistance, enhancing therapeutic specificity, and discovering novel mechanisms of action—demand a more nuanced approach to molecular design. This is where strategic halogenation, specifically bromination, enters the field.

The introduction of a bromine atom to the phenylpropionic acid structure is not a trivial modification. It fundamentally alters the compound's physicochemical properties: increasing lipophilicity, modifying electronic distribution, and providing a potential handle for further synthetic elaboration. These changes can dramatically influence how the molecule interacts with biological targets, unlocking a spectrum of activities far beyond simple anti-inflammatory effects. This guide provides a comprehensive exploration of the diverse biological landscape of brominated phenylpropionic acids, offering field-proven insights into their antimicrobial, enzyme-inhibitory, and cytotoxic properties. We will dissect the causality behind experimental designs, present validated protocols, and explore the structure-activity relationships that govern their potential as next-generation therapeutic agents.

The Antimicrobial Frontier: A Halogen-Driven Offensive

The rise of multidrug-resistant pathogens represents a global health crisis, necessitating the development of novel antimicrobial agents.[2] Halogenation has emerged as a powerful strategy in this arena, and brominated phenylpropionic acids have demonstrated significant potential.[3] The inclusion of bromine can enhance membrane permeability and interaction, a critical step in disrupting bacterial or fungal viability.

Antibacterial and Antifungal Efficacy

Derivatives of brominated phenylpropionic acid have shown promising activity against a range of pathogenic microbes. Studies have demonstrated that these compounds can possess dual functionality, exhibiting both anti-inflammatory and antibacterial properties.[4][5] This is particularly relevant for infections where inflammation is a key component of the pathology. The activity extends to notoriously resilient strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

The antifungal activity is also noteworthy. The core propionic acid structure itself can induce fungal cell death through mitochondria-mediated apoptosis, a mechanism involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[7][8] Bromination can potentiate this effect. The structural element of a vinyl bromide conjugated with a carbonyl group has been identified as crucial for inhibiting fungal growth, particularly in Candida albicans.[9]

Data Summary: Antimicrobial Activity